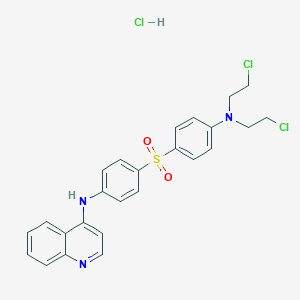
Methiomeprazine
概要
説明
レボメチオメプラジンは、メトトリメプラジンとしても知られており、フェノチアジン誘導体であり、幅広い薬理学的活性を持っています。主に抗精神病薬、鎮痛薬、制吐薬として使用されています。 レボメチオメプラジンは、その多面的作用で知られており、痛み、吐き気、せん妄の管理に役立つ、緩和ケアにおける貴重な薬物です .
準備方法
合成経路および反応条件
レボメチオメプラジンは、フェノチアジンから始まる一連の化学反応によって合成されます。合成には、塩基性条件下でフェノチアジンを2-クロロ-N,N-ジメチルエチルアミンでアルキル化して、中間体を生成することが含まれます。 この中間体はさらに反応させてメトキシ基を導入し、レボメチオメプラジンの生成に至ります .
工業生産方法
工業的な環境では、レボメチオメプラジンの製造には、自動化された反応器と厳格な品質管理措置を使用した大規模化学合成が含まれます。 このプロセスには、高純度と効力を確保するため、結晶化と濾過技術による中間体と最終製品の精製が含まれます .
化学反応の分析
反応の種類
レボメチオメプラジンは、以下のものを含むさまざまな化学反応を起こします。
酸化: レボメチオメプラジンは、スルホキシドおよびスルホンを生成するように酸化することができます。
還元: この化合物は、対応するアミン誘導体に還元することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な製品
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
科学研究における用途
レボメチオメプラジンは、科学研究において幅広い用途があります。
科学的研究の応用
Levomepromazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in palliative care for its analgesic, antiemetic, and antipsychotic properties.
Industry: Utilized in the formulation of various pharmaceutical products
作用機序
レボメチオメプラジンは、ドーパミン、セロトニン、ヒスタミン、アドレナリン、ムスカリン受容体を含む、脳内の複数の受容体を拮抗することで効果を発揮します。この幅広い受容体結合プロファイルは、抗精神病作用、鎮痛作用、制吐作用に寄与しています。 ドーパミン受容体の遮断は、主にその抗精神病作用の原因となりますが、ヒスタミンおよびセロトニン受容体の拮抗作用は、鎮静作用と制吐作用に寄与しています .
類似の化合物との比較
レボメチオメプラジンは、クロルプロマジンやプロメタジンなどの他のフェノチアジン誘導体と比較されています。
クロルプロマジン: 類似の抗精神病作用がありますが、錐体外路症状の発生率が高いです。
プロメタジン: 主に抗ヒスタミン薬および制吐薬として使用され、抗精神病作用は低いです。
類似の化合物
- クロルプロマジン
- プロメタジン
- チオリダジン
- フルフェナジン
レボメチオメプラジンは、幅広い受容体結合プロファイルと多面的作用が特徴で、さまざまな治療環境で汎用性が高く効果的な化合物です .
類似化合物との比較
Levomepromazine is compared with other phenothiazine derivatives such as chlorpromazine and promethazine:
Chlorpromazine: Similar antipsychotic properties but with a higher incidence of extrapyramidal side effects.
Promethazine: Primarily used as an antihistamine and antiemetic with less antipsychotic activity.
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Levomepromazine stands out due to its broad receptor binding profile and multimodal action, making it a versatile and effective compound in various therapeutic settings .
特性
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNNXSLDLIGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862750 | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-43-0, 1759-09-7 | |
| Record name | Methiomeprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levometiomeprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiomeprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methiomeprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVOMETIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)










